molecular formula C8H11F3N2 B2470120 1-Isobutyl-3-trifluoromethyl-1H-pyrazole CAS No. 1437795-15-7

1-Isobutyl-3-trifluoromethyl-1H-pyrazole

Cat. No.: B2470120
CAS No.: 1437795-15-7
M. Wt: 192.185
InChI Key: NYBYYTWVFAAHNG-UHFFFAOYSA-N
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Description

1-Isobutyl-3-trifluoromethyl-1H-pyrazole is a chemical compound characterized by its unique structure, which includes an isobutyl group and a trifluoromethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyl hydrazine with trifluoroacetylacetone, followed by cyclization to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-3-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 1-Methyl-3-trifluoromethyl-1H-pyrazole
  • 1-Phenyl-3-trifluoromethyl-1H-pyrazole
  • 1-Isobutyl-5-trifluoromethyl-1H-pyrazole

Uniqueness: 1-Isobutyl-3-trifluoromethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

IUPAC Name

1-(2-methylpropyl)-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-6(2)5-13-4-3-7(12-13)8(9,10)11/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBYYTWVFAAHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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